

# A Researcher's Guide to UMP Synthase Antibody Cross-Reactivity

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## Compound of Interest

Compound Name: Orotidylic acid

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For researchers, scientists, and drug development professionals, selecting the right antibody is paramount for accurate and reproducible results. This guide provides a comparative analysis of commercially available antibodies against Uridine Monophosphate (UMP) Synthase, with a focus on their cross-reactivity across different species. The information presented here is compiled from manufacturer datasheets and available research literature to aid in making an informed decision for your specific experimental needs.

## Understanding UMP Synthase and the Importance of Antibody Specificity

Uridine Monophosphate Synthase (UMPS) is a bifunctional enzyme that catalyzes the final two steps in the de novo biosynthesis of pyrimidines. Given its crucial role in nucleotide metabolism, UMPS is a target of interest in various research areas, including cancer biology and metabolic disorders. The specificity of antibodies used to detect and quantify UMPS is critical to avoid misleading data resulting from off-target binding. Cross-reactivity, the binding of an antibody to an unintended protein, can be influenced by the sequence homology of the target protein between different species.

## Comparative Analysis of Commercial Anti-UMPS Antibodies

Several companies offer antibodies raised against UMP synthase. Below is a summary of some of these antibodies, detailing their type, the immunogen used, and their validated and

predicted species reactivity based on manufacturer information.

Antibody (Clone/ID)	Manufacturer	Type	Immunogen	Validated Species Reactivity	Predicted Species Reactivity
MBS2032437	MyBioSource	Rabbit Polyclonal	Recombinant human UMPS (Val205- Val480)	Human, Mouse, Rat, Pig[1]	-
H00007372- M06 (2B10)	Thermo Fisher Scientific	Mouse Monoclonal	Recombinant human UMPS (aa 381-479)	Human	-
WH00007372 M5 (2F5)	Sigma- Aldrich	Mouse Monoclonal	Recombinant human UMPS (aa 381-479)	Human	-
(Product ID for UMPS)	United States Biological	Mouse Polyclonal	Full-length human UMPS	Human	-
14830-1-AP	Proteintech	Rabbit Polyclonal	Human UMPS	Human, Mouse, Rat	-
HPA036179	Atlas Antibodies	Rabbit Polyclonal	Recombinant human UMPS	Human	Mouse (91%), Rat (90%)

## Theoretical Cross-Reactivity Based on Protein Sequence Homology

The likelihood of an antibody cross-reacting with a target protein from a different species is often correlated with the amino acid sequence identity of the immunogen region between the species. A high degree of sequence homology suggests a higher probability of cross-reactivity.

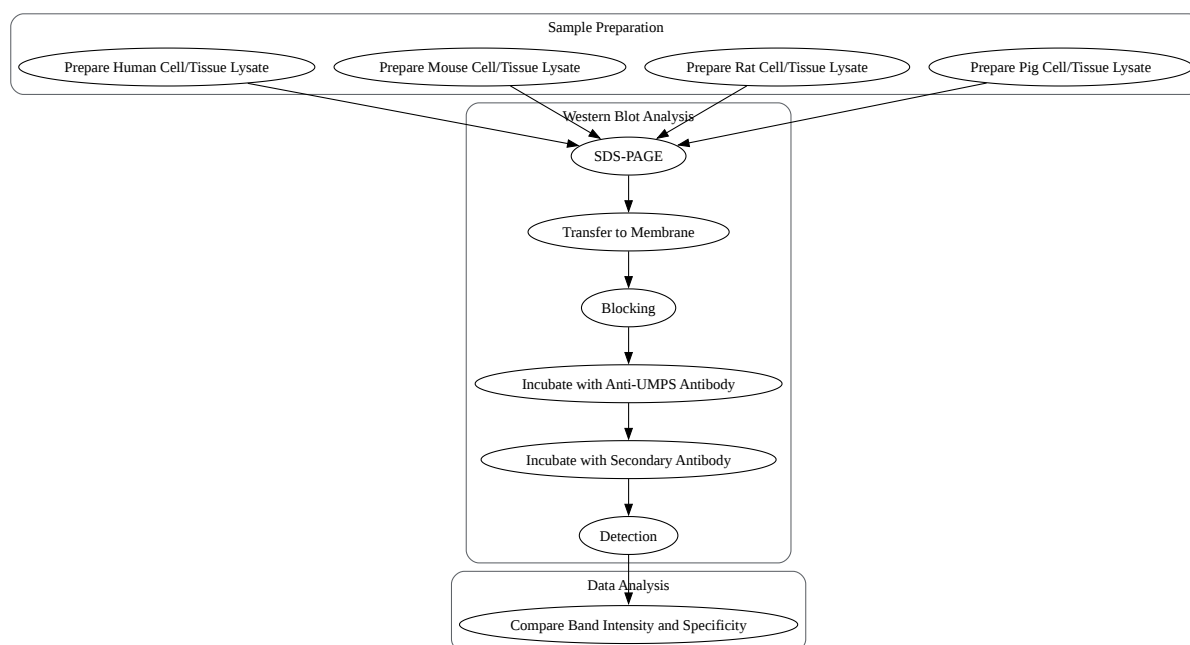
To provide a theoretical basis for the observed cross-reactivity, a sequence alignment of UMP synthase protein from human, mouse, rat, and pig was performed. The following table summarizes the percentage identity of the full-length protein sequences compared to human UMPS (UniProt: P11172).

Species	UniProt Accession	Amino Acid Length	% Identity to Human UMPS
Human	P11172	480	100%
Mouse	P11173	480	91%
Rat	P13524	480	90%
Pig	A0A5G2RBV3	480	94%

The high sequence identity of UMPS between human, mouse, rat, and pig provides a strong rationale for the potential cross-reactivity of antibodies generated against the human protein.

## Experimental Validation of Cross-Reactivity

While manufacturer datasheets provide initial guidance, independent experimental validation is crucial. Researchers should ideally perform their own validation experiments, such as Western blotting, using lysates from the species of interest.



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## Experimental Protocols

### Western Blotting

- **Protein Extraction:** Lyse cells or tissues in RIPA buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) containing protease inhibitors. Determine protein concentration using a BCA assay.
- **SDS-PAGE:** Load 20-30 µg of protein per lane onto a 10% SDS-polyacrylamide gel. Run the gel at 100V until the dye front reaches the bottom.
- **Membrane Transfer:** Transfer the separated proteins to a PVDF membrane at 100V for 1 hour at 4°C.
- **Blocking:** Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
- **Primary Antibody Incubation:** Incubate the membrane with the anti-UMPS antibody (diluted according to the manufacturer's recommendation in blocking buffer) overnight at 4°C with gentle agitation.
- **Washing:** Wash the membrane three times for 10 minutes each with TBST.
- **Secondary Antibody Incubation:** Incubate the membrane with an appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
- **Washing:** Repeat the washing step as described above.
- **Detection:** Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot using a chemiluminescence detection system.

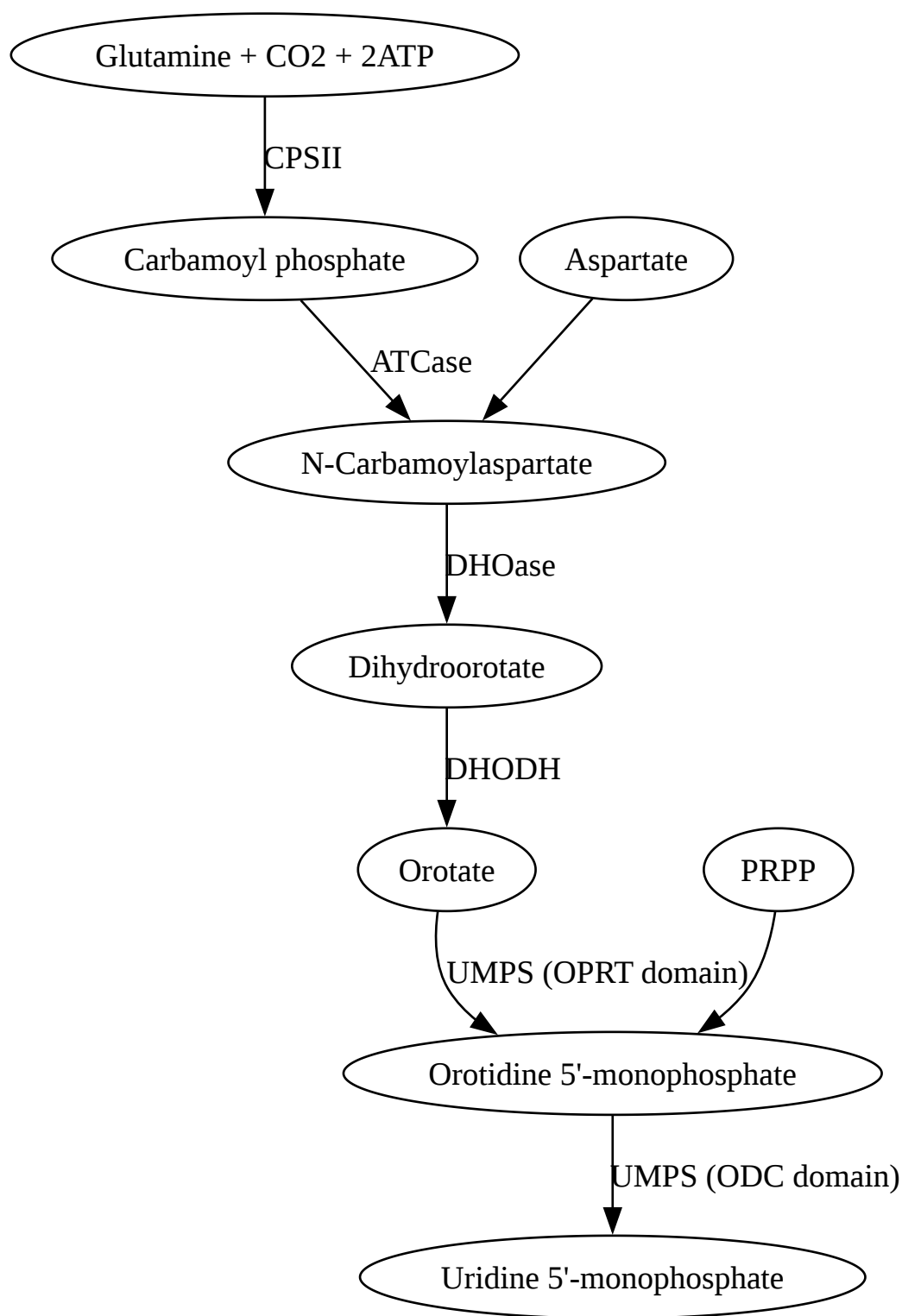
### Enzyme-Linked Immunosorbent Assay (ELISA)

- **Coating:** Coat a 96-well plate with 100 µL/well of cell or tissue lysate (1-10 µg/mL in coating buffer) and incubate overnight at 4°C.
- **Washing:** Wash the plate three times with 200 µL/well of wash buffer (e.g., PBS with 0.05% Tween 20).

- Blocking: Block the wells with 200 µL/well of blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
- Washing: Repeat the washing step.
- Primary Antibody Incubation: Add 100 µL/well of diluted anti-UMPS antibody and incubate for 2 hours at room temperature.
- Washing: Repeat the washing step.
- Secondary Antibody Incubation: Add 100 µL/well of HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.
- Washing: Repeat the washing step.
- Detection: Add 100 µL/well of TMB substrate and incubate in the dark for 15-30 minutes. Stop the reaction with 50 µL of stop solution (e.g., 2N H<sub>2</sub>SO<sub>4</sub>).
- Measurement: Read the absorbance at 450 nm using a microplate reader.

## Signaling Pathways and Logical Relationships

The de novo pyrimidine biosynthesis pathway, in which UMPS plays a key role, is a fundamental cellular process. Understanding the regulation of this pathway is crucial for various fields of research.



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## Conclusion

The selection of a suitable antibody for the detection of UMP synthase requires careful consideration of its cross-reactivity with the protein from the species under investigation. While manufacturers' datasheets provide valuable initial information, the high degree of sequence homology among mammalian UMPS proteins suggests that many anti-human UMPS antibodies may cross-react with mouse, rat, and pig orthologs. However, it is imperative for researchers to perform their own validation experiments to confirm the specificity and performance of the chosen antibody in their specific application and experimental system. This due diligence will ensure the generation of reliable and reproducible data.

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## References

- 1. UMPS antibody (14830-1-AP) | Proteintech [ptglab.com]
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